molecular formula C11H8FNO3 B1443474 8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid CAS No. 1248399-26-9

8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid

Cat. No. B1443474
M. Wt: 221.18 g/mol
InChI Key: FCKDWQYMDFBQMU-UHFFFAOYSA-N
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Description

8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid is a chemical compound with the CAS Number: 1248399-26-9 . It has a molecular weight of 221.19 . The compound is usually in powder form .


Molecular Structure Analysis

The molecular structure of 8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid consists of a benzene-fused pyridine (quinoline) with 2-methyl, 4-hydroxyl, and 8-fluoro substituents around the quinoline rings .


Chemical Reactions Analysis

While specific chemical reactions involving 8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid are not detailed in the available literature, quinoline derivatives are known to undergo various reactions. For instance, they can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .


Physical And Chemical Properties Analysis

8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid is a powder at room temperature . It has a molecular weight of 221.19 .

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Synthesis for Antibacterial Research : The compound has been utilized in the synthesis of antibacterial agents. For instance, studies have focused on synthesizing derivatives of quinoline-3-carboxylic acids, demonstrating significant antibacterial activity against both gram-positive and gram-negative bacteria (Miyamoto et al., 1990).

  • Antibacterial Properties : Various substituted quinolones, including those with modifications at the 8-position similar to 8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid, have been synthesized and tested for their antibacterial activities. These compounds have shown efficacy against a range of bacteria (Sheu et al., 1998).

Spectroscopy and Computational Studies

  • Spectroscopy and Molecular Studies : The compound and its analogues have been studied for their spectroscopic properties. This research includes NMR and single-crystal X-ray analyses, which are crucial for understanding the compound's structure and reactivity (Nycz et al., 2014).

  • Density Functional Theory Applications : Computational studies, particularly using density functional theory, have been conducted to analyze the molecular orbitals of hydroxyquinolines and their analogues, which is essential for predicting their chemical behavior (Nycz et al., 2014).

Antiviral Activity

  • Synthesis for Antiviral Research : Research has been conducted on synthesizing derivatives of quinoline-3-carboxylic acids for potential antiviral applications. Though some compounds were not active against certain viruses, others showed promise, indicating a potential pathway for developing new antiviral agents (Ivashchenko et al., 2014).

Photochemical Studies

  • Photochemical Reactions : The compound's derivatives have been studied for their photochemical reactions. This includes investigations into the photoreactions of 6-fluoroquinolones and their conversion to hydroxy derivatives, contributing to the understanding of photonucleophilic aromatic substitutions in such compounds (Cuquerella et al., 2004).

  • Photostability in UV Light : Studies on the photostability of fluoroquinolones, particularly those substituted at the 8 position, have provided insights into how modifications like methoxy groups can affect the stability of these compounds under UV irradiation. This research is crucial for understanding the behavior of these compounds in light-exposed environments (Matsumoto et al., 1992).

properties

IUPAC Name

8-fluoro-6-methyl-2-oxo-1H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-5-2-6-7(11(15)16)4-9(14)13-10(6)8(12)3-5/h2-4H,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKDWQYMDFBQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)F)NC(=O)C=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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